Cas no 83699-51-8 (3,4'-Cibromobenzophenone)

3,4'-Dibromobenzophenone is a brominated aromatic ketone with the molecular formula C₁₃H₈Br₂O. This compound is characterized by its high purity and stability, making it suitable for use as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. Its dibrominated structure allows for selective reactivity in cross-coupling reactions and further functionalization. The product is typically supplied as a crystalline solid with well-defined melting points, ensuring consistent performance in synthetic applications. Its robust chemical properties and compatibility with various reaction conditions make it a reliable choice for researchers and industrial chemists seeking precise brominated building blocks. Proper handling and storage are recommended due to its halogenated nature.
3,4'-Cibromobenzophenone structure
3,4'-Cibromobenzophenone structure
Product Name:3,4'-Cibromobenzophenone
CAS No:83699-51-8
MF:C13H8Br2O
MW:340.010022163391
CID:877155
PubChem ID:15093031
Update Time:2025-05-28

3,4'-Cibromobenzophenone Chemical and Physical Properties

Names and Identifiers

    • (3-bromophenyl)-(4-bromophenyl)methanone
    • 3,4'-Cibromobenzophenone
    • 3,4'-dibroMobenzophenone
    • (3-bromophenyl)(4-bromophenyl)-methanone
    • (3-Brom-phenyl)-(4-brom-phenyl)-keton
    • 3,4'-Dibrom-benzophenon
    • (3-Bromophenyl)(4-bromophenyl)methanone (ACI)
    • 3,4′-Dibromobenzophenone
    • MDL: MFCD00672016
    • Inchi: 1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
    • InChI Key: ZHJZMUSEZIVLML-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(Br)C=CC=1)C1C=CC(Br)=CC=1

Computed Properties

  • Exact Mass: 337.89400
  • Monoisotopic Mass: 337.89419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.44260

3,4'-Cibromobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,4'-Cibromobenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
201470-1g
3,4'-dibromobenzophenone
83699-51-8 97%
1g
£270.00 2022-03-01
Fluorochem
201470-2g
3,4'-dibromobenzophenone
83699-51-8 97%
2g
£412.00 2022-03-01
Fluorochem
201470-5g
3,4'-dibromobenzophenone
83699-51-8 97%
5g
£838.00 2022-03-01
TRC
C082260-250mg
3,4'-Cibromobenzophenone
83699-51-8
250mg
$ 110.00 2022-06-06
TRC
C082260-500mg
3,4'-Cibromobenzophenone
83699-51-8
500mg
$ 185.00 2022-06-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12852-25g
(3-bromophenyl)(4-bromophenyl)methanone
83699-51-8 95%
25g
$2500 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743365-1g
(3-Bromophenyl)(4-bromophenyl)methanone
83699-51-8 98%
1g
¥2639.00 2024-07-28
A2B Chem LLC
AC30538-250mg
3,4'-Dibromobenzophenone
83699-51-8 97%
250mg
$165.00 2024-04-19
A2B Chem LLC
AC30538-500mg
3,4'-Dibromobenzophenone
83699-51-8 97%
500mg
$221.00 2024-04-19
Crysdot LLC
CD12026664-5g
3,4'-Dibromobenzophenone
83699-51-8 95+%
5g
$345 2024-07-24

3,4'-Cibromobenzophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  3 h, -20 °C
1.2 Solvents: Toluene ;  3 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides
Li, Guangchen; et al, Organic & Biomolecular Chemistry, 2020, 18(20), 3827-3831

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  30 min, -20 °C; 2 h, -20 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Reference
Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage
Li, Guangchen; et al, Chemistry - A European Journal, 2020, 26(3), 611-615

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 - 4 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, rt; 30 min, rt; 1 - 2 h, reflux; reflux → 0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 3 - 6 h, rt
Reference
Design, synthesis, and biological evaluation of potent thiosemicarbazone based cathepsin L inhibitors
Kishore Kumar, G. D.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1415-1419

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  3 h, -20 °C
2.1 Solvents: Tetrahydrofuran ;  30 min, -20 °C; 2 h, -20 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Reference
Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage
Li, Guangchen; et al, Chemistry - A European Journal, 2020, 26(3), 611-615

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  3 h, -20 °C
1.2 Solvents: Toluene ;  3 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides
Li, Guangchen; et al, Organic & Biomolecular Chemistry, 2020, 18(20), 3827-3831

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, rt; 30 min, rt; 1 - 2 h, reflux; reflux → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 3 - 6 h, rt
Reference
Design, synthesis, and biological evaluation of potent thiosemicarbazone based cathepsin L inhibitors
Kishore Kumar, G. D.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1415-1419

Production Method 7

Reaction Conditions
1.1 Reagents: Ferrous sulfate
Reference
Fragmentation of substituted acetophenones and halobenzophenone ketyls. Calibration of a mechanistic probe
Tanner, Dennis D.; et al, Journal of the American Chemical Society, 1991, 113(21), 8074-81

Production Method 8

Reaction Conditions
1.1 -
2.1 Solvents: Tetrahydrofuran ;  30 min, -20 °C; 2 h, -20 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Reference
Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N-C Cleavage
Li, Guangchen; et al, Chemistry - A European Journal, 2020, 26(3), 611-615

3,4'-Cibromobenzophenone Raw materials

3,4'-Cibromobenzophenone Preparation Products

3,4'-Cibromobenzophenone Related Literature

Additional information on 3,4'-Cibromobenzophenone

Research Brief on 3,4'-Dibromobenzophenone (CAS: 83699-51-8): Recent Advances and Applications in Chemical Biology and Medicine

3,4'-Dibromobenzophenone (CAS: 83699-51-8) is a brominated benzophenone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have explored its potential in drug discovery, material science, and environmental chemistry, highlighting its multifaceted utility.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3,4'-dibromobenzophenone as a scaffold for developing novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, resulting in derivatives with improved selectivity and potency against BTK, a target implicated in B-cell malignancies. This work underscores the compound's potential in oncology drug development.

In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 3,4'-dibromobenzophenone derivatives exhibited promising activity against drug-resistant Staphylococcus aureus strains. The study revealed that bromination at the 3 and 4' positions enhanced membrane permeability, leading to increased bacterial cell lysis. These findings open new avenues for addressing antibiotic resistance.

Material science applications have also emerged, with a 2024 ACS Applied Materials & Interfaces publication describing the incorporation of 3,4'-dibromobenzophenone into organic semiconductors. The compound's electron-withdrawing bromine atoms facilitated charge transport, making it suitable for use in organic field-effect transistors (OFETs). This dual functionality—pharmacological activity and material properties—positions 3,4'-dibromobenzophenone as a unique molecular entity.

Environmental studies have investigated the degradation pathways of 3,4'-dibromobenzophenone, particularly in aqueous systems. A 2023 Environmental Science & Technology paper identified photolytic cleavage of the C-Br bonds as the primary degradation mechanism, with half-lives ranging from 12 to 48 hours under simulated sunlight. These insights are critical for assessing the compound's environmental impact and guiding sustainable synthesis protocols.

Looking ahead, researchers are exploring the use of 3,4'-dibromobenzophenone in PROTAC (Proteolysis-Targeting Chimera) design, leveraging its ability to form stable interactions with E3 ubiquitin ligases. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that brominated benzophenones may serve as effective warheads for targeted protein degradation, potentially revolutionizing therapeutic strategies for previously "undruggable" targets.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.